molecular formula C14H15NO3S B14534810 Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 62382-19-8

Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No.: B14534810
CAS No.: 62382-19-8
M. Wt: 277.34 g/mol
InChI Key: MAVVKWRTWYYELR-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in various chemical and biological processes. This particular compound features a pyridine ring substituted with an ethoxyphenylmethylsulfinyl group and an oxide group, making it a unique and versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the reaction of pyridine with peracids, such as peracetic acid, under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the reactants .

Another approach involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by oxidation with acetic anhydride or DMF to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, copper catalysis combined with lithium fluoride or magnesium chloride activation has been shown to be effective in producing 2-substituted pyridine N-oxides . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of the ethoxyphenylmethylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in research and industrial applications .

Properties

CAS No.

62382-19-8

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-8-4-3-7-12(13)11-19(17)14-9-5-6-10-15(14)16/h3-10H,2,11H2,1H3

InChI Key

MAVVKWRTWYYELR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CS(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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